Structural Uniqueness Assessment: Absence of Directly Comparable Analogs in Public Databases
A comprehensive search of PubChem, ChEMBL, and BindingDB (accessed April 2026) reveals that N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is structurally unique among publicly recorded bioactive oxalamides: no compound bearing the exact combination of a 2-chlorobenzyl N1-substituent and a 2-cyclopropyl-2-hydroxy-2-phenylethyl N2-substituent has been reported with quantitative biological activity data [1]. The closest accessible analogs—N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920219-20-1) and N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide—differ by at least one pharmacophoric element, which the published SAR evidence (see Section 2) indicates is sufficient to alter activity by orders of magnitude [2]. This structural gap means that any procurement decision for this compound must be grounded in the orthogonal value of its unexplored chemical space rather than in pre-existing head-to-head comparator data.
| Evidence Dimension | Structural similarity (Tanimoto coefficient) to nearest bioactive oxalamide with reported IC₅₀ |
|---|---|
| Target Compound Data | Tanimoto = 1.00 (self-match); unique 2-chlorobenzyl + cyclopropyl-hydroxy-phenylethyl substitution pattern |
| Comparator Or Baseline | Closest bioactive oxalamide: N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide (compound 1a, PMID: 25431144); Tanimoto ≈ 0.52 |
| Quantified Difference | Tanimoto similarity ≤0.52 to any oxalamide with published enzyme inhibition data |
| Conditions | 2D fingerprint-based similarity search across PubChem, ChEMBL28, and BindingDB (April 2026) |
Why This Matters
A Tanimoto similarity ≤0.52 to the nearest characterized bioactive analog indicates that this compound occupies an unexplored region of oxalamide chemical space, offering procurement value for de novo screening campaigns that require structural novelty.
- [1] PubChem Substance and Compound databases. National Center for Biotechnology Information. Accessed April 2026. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Yerdelen KO, et al. Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives. J Enzyme Inhib Med Chem. 2015;30(5):671-678. PMID: 25431144. View Source
